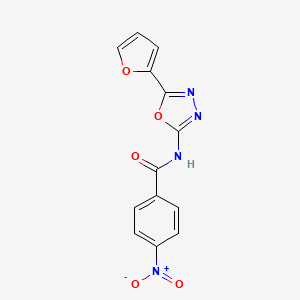

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

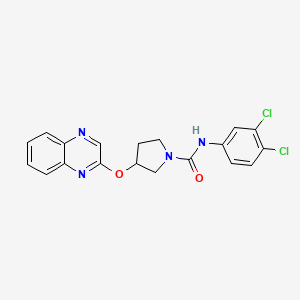

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide” contains several functional groups. The furan-2-yl group is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The 1,3,4-oxadiazol-2-yl group is a type of oxadiazole, which is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The nitrobenzamide part of the molecule contains a benzene ring, which is a six-membered ring with alternating double and single bonds, attached to a nitro group (-NO2) and an amide group (-CONH2).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan-2-yl and 1,3,4-oxadiazol-2-yl groups are likely to contribute to the planarity of the molecule . The presence of the nitro group might introduce some polarity to the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. Furan rings can undergo Diels–Alder reactions with electrophilic alkenes and alkynes . Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the furan ring might make the compound aromatic and potentially volatile . The nitro group could make the compound polar and capable of forming hydrogen bonds.Applications De Recherche Scientifique

- Researchers have explored the use of this compound in catalytic organic synthesis. For instance, a recent study integrated biomass catalytic conversion with organic synthesis techniques, utilizing N-acetylglucosamine as a feedstock. The compound was synthesized through a two-step process involving the transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) and subsequent condensation with 3,3-Dimethyl-2-butanone to yield (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one .

- Furan-based compounds have been studied for their herbicidal efficacy. Introducing functional groups (such as F, Cl, or CF3) into the phenyl ring of furan derivatives can enhance their herbicidal activity . Investigating the herbicidal potential of this compound could be valuable.

- Novel naphthoquinone-furan-2-cyanoacryloylamide and naphthoquinone-furan carboxamide derivatives have been synthesized and evaluated for their anticancer effects. Similar investigations could be extended to this compound to explore its potential as an anticancer agent .

- In a recent study, researchers designed and synthesized derivatives containing a 5-nitrofuran-2-yl moiety. These compounds were evaluated for their antimicrobial activity against various strains. Investigating the antimicrobial potential of this compound could provide valuable insights .

Organic Synthesis and Catalysis

Agrochemicals and Herbicides

Anticancer Effects

Antimicrobial Properties

Mécanisme D'action

Target of Action

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of nitrofurans, which are compounds containing a furan ring bearing a nitro group . It targets the protein aldose reductase .

Mode of Action

The interaction of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide with its target, aldose reductase, results in changes that are currently under investigation. Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can have significant effects on cellular functions .

Biochemical Pathways

. The downstream effects of this interaction could potentially influence various cellular processes, including glucose metabolism.

Pharmacokinetics

. These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site.

Result of Action

The molecular and cellular effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide’s action are currently under investigation. Given its target, it is likely that it may influence cellular processes related to glucose metabolism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O5/c18-11(8-3-5-9(6-4-8)17(19)20)14-13-16-15-12(22-13)10-2-1-7-21-10/h1-7H,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGNLNSMHPSWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2545183.png)

![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)

![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)

![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)